molecular formula C12H20S B1344689 2-(1-Adamantyl)ethanethiol CAS No. 915920-04-6

2-(1-Adamantyl)ethanethiol

Cat. No. B1344689
M. Wt: 196.35 g/mol
InChI Key: CNRUBVVPBPUYBB-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)ethanethiol, often referred to as ADAE, is an alkylthiol with a unique structure and properties . It is a colorless, volatile liquid that is soluble in many organic solvents and is used in a wide range of applications, including scientific research and lab experiments.


Synthesis Analysis

The synthesis of 1,2-disubstituted adamantane derivatives, such as 2-(1-Adamantyl)ethanethiol, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

The 2-(1-Adamantyl)ethanethiol molecule contains a total of 35 bonds. There are 15 non-H bonds, 2 rotatable bonds, 4 six-membered rings, 3 eight-membered rings, and 1 thiol .


Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Physical And Chemical Properties Analysis

2-(1-Adamantyl)ethanethiol has a molecular weight of 196.36 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Insights

  • Adamantyl-based compounds have been explored for their commercial importance in treatments for neurological conditions, type-2 diabetes, and their anti-viral abilities. A study synthesized a series of adamantane-based ester derivatives, highlighting the adamantyl moiety's efficiency as a building block for synthesizing 2-oxopropyl benzoate derivatives. These compounds exhibited strong antioxidant activities and some showed good anti-inflammatory activities, underscoring their multidimensional values in drug design (Chidan Kumar et al., 2015).

Chemical Synthesis and Bioactivity

  • Novel synthesis methods have been developed for adamantane derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, a simple and efficient route was described for synthesizing 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which could have implications for further chemical applications (Pan et al., 2013).

Advanced Materials and Catalysis

  • Adamantane and its derivatives play a significant role in the development of advanced materials. For instance, adamantane-containing poly(dialkyl fumarate)s with rigid chain structures have been synthesized, exhibiting excellent thermal stability and potential for various industrial applications due to their unique properties (Tsuji et al., 2019).

Antimicrobial and Antifungal Properties

  • Hydrazide-hydrazones with the 1-adamantane carbonyl moiety were synthesized and tested for their activities against Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. Some compounds displayed potential antibacterial activity, indicating the pharmaceutical relevance of adamantyl-based compounds in developing new antimicrobial agents (Pham et al., 2019).

Photocatalysis and Environmental Applications

  • The photocatalysis of adamantane using titanium dioxide (TiO2) has been explored, yielding adamantanol and adamantanone with limited degradation. This process, particularly in the presence of silver salts, showcases the potential of adamantane derivatives in environmental and catalytic applications (Cermenati et al., 2003).

Safety And Hazards

The safety information for 2-(1-Adamantyl)ethanethiol indicates that it may be harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The adamantane moiety, such as that in 2-(1-Adamantyl)ethanethiol, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This suggests that there may be future research and applications in these areas for 2-(1-Adamantyl)ethanethiol.

properties

IUPAC Name

2-(1-adamantyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRUBVVPBPUYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629738
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Adamantyl)ethanethiol

CAS RN

915920-04-6
Record name Tricyclo[3.3.1.13,7]decane-1-ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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